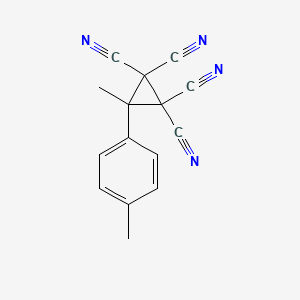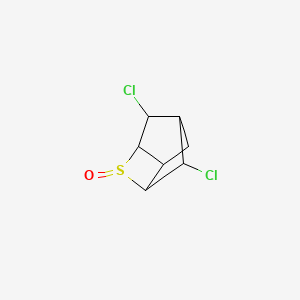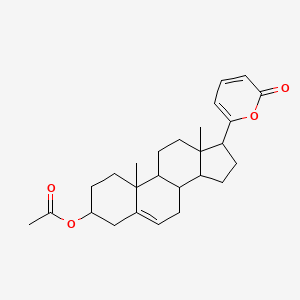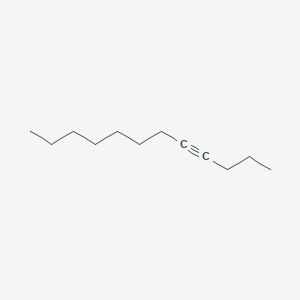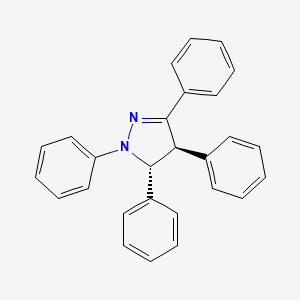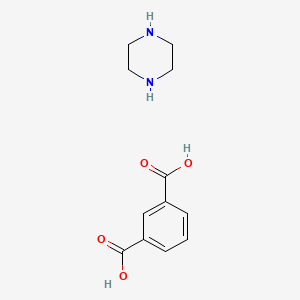
benzene-1,3-dicarboxylic acid;piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3-dicarboxylic acid;piperazine:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzene-1,3-dicarboxylic acid: can be synthesized through the oxidation of meta-xylene using potassium permanganate or nitric acid as oxidizing agents.
Piperazine: is typically produced by the hydrogenation of pyrazine or by the reaction of ethylene dichloride with ammonia.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene-1,3-dicarboxylic acid can undergo oxidation reactions to form various derivatives.
Reduction: Piperazine can be reduced to form different amine derivatives.
Substitution: Both benzene-1,3-dicarboxylic acid and piperazine can undergo substitution reactions to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, and air in the presence of a cobalt-manganese catalyst.
Reduction: Hydrogen gas and metal catalysts such as palladium or platinum.
Substitution: Various halogenating agents, alkylating agents, and acylating agents
Major Products Formed:
Oxidation Products: Various carboxylic acid derivatives.
Reduction Products: Different amine derivatives.
Substitution Products: Various substituted benzene and piperazine derivatives
Scientific Research Applications
Chemistry:
Catalysis: Benzene-1,3-dicarboxylic acid;piperazine is used as a ligand in coordination chemistry and catalysis.
Polymer Science: It is used in the synthesis of polyamides and polyesters.
Biology:
Antimicrobial Agents: Piperazine derivatives have been studied for their antimicrobial properties.
Enzyme Inhibition: Benzene-1,3-dicarboxylic acid derivatives have been investigated as inhibitors of various enzymes.
Medicine:
Drug Development: Piperazine derivatives are used in the development of pharmaceuticals for the treatment of various diseases.
Antiparasitic Agents: Piperazine is used as an antiparasitic agent in veterinary medicine.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Phthalic Acid (1,2-benzenedicarboxylic acid): Similar to benzene-1,3-dicarboxylic acid but with carboxyl groups in the ortho position.
Terephthalic Acid (1,4-benzenedicarboxylic acid): Similar to benzene-1,3-dicarboxylic acid but with carboxyl groups in the para position.
Morpholine: Similar to piperazine but with one nitrogen atom replaced by an oxygen atom.
Uniqueness:
Benzene-1,3-dicarboxylic acid: The meta position of the carboxyl groups provides unique chemical properties and reactivity compared to ortho and para isomers.
Properties
CAS No. |
21686-63-5 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;piperazine |
InChI |
InChI=1S/C8H6O4.C4H10N2/c9-7(10)5-2-1-3-6(4-5)8(11)12;1-2-6-4-3-5-1/h1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |
InChI Key |
AANNDPUNGLYKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN1.C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


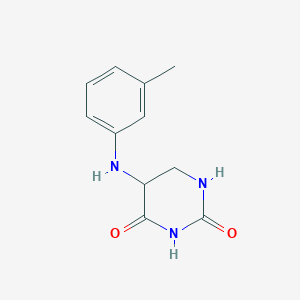

![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)

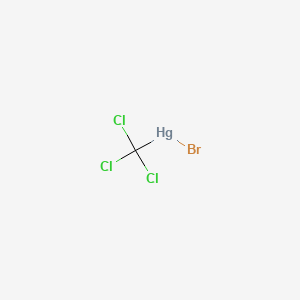
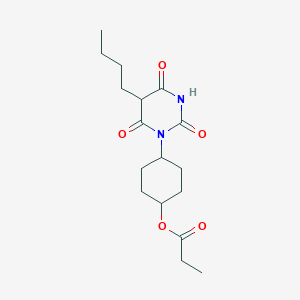
![3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14714089.png)
